4-Chloro-1-(propan-2-yl)piperidine
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Overview
Description
4-Chloro-1-(propan-2-yl)piperidine is a chemical compound with the molecular formula C8H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(propan-2-yl)piperidine typically involves the chlorination of 1-(propan-2-yl)piperidine. One common method is the reaction of 1-(propan-2-yl)piperidine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 1-(propan-2-yl)piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of 1-(propan-2-yl)piperidine.
Scientific Research Applications
4-Chloro-1-(propan-2-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(propan-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)piperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-1-methylpiperidine: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
4-Chloropiperidine: Lacks the isopropyl group, making it less bulky and potentially altering its biological activity.
Uniqueness
4-Chloro-1-(propan-2-yl)piperidine is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct reactivity and steric properties
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
4-chloro-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
PAACGLGXFICDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)Cl |
Origin of Product |
United States |
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